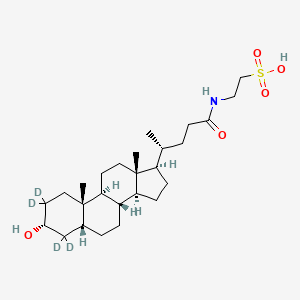

Taurolithocholic acid-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H45NO5S |

|---|---|

Molecular Weight |

487.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2 |

InChI Key |

QBYUNVOYXHFVKC-UUHPZZFPSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the exact mass of Taurolithocholic acid-d4?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taurolithocholic acid-d4, a deuterated form of the secondary bile acid, Taurolithocholic acid. It is primarily utilized as an internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices by mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Exact Mass | 487.3081 g/mol | Calculated |

| Molecular Formula | C₂₆H₄₁D₄NO₅S | [1] |

| Formula Weight (as Sodium Salt) | 509.7 g/mol | [1] |

| Purity (Deuterated Forms) | ≥99% (d₁-d₄) | [1] |

| Solubility in DMF | 25 mg/mL | [1] |

| Solubility in DMSO | 20 mg/mL | [1] |

| Solubility in Ethanol | 1 mg/mL | [1] |

| Solubility in PBS (pH 7.2) | 1 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

This compound is an essential tool for quantitative bioanalysis. Below is a detailed methodology for its use as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of bile acids in serum or plasma.

Objective: To accurately quantify the concentration of Taurolithocholic acid and other bile acids in a biological sample.

Materials:

-

This compound (internal standard)

-

Reference standards for all bile acids to be quantified

-

Biological matrix (e.g., serum, plasma)

-

Acetonitrile (protein precipitation agent)

-

Methanol (reconstitution solvent)

-

Formic acid and Ammonium acetate (mobile phase additives)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase analytical column

Procedure:

-

Preparation of Internal Standard Spiking Solution:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working internal standard spiking solution at a final concentration of 1 µg/mL in methanol.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., serum, plasma) on ice.

-

To 100 µL of each sample, add 10 µL of the 1 µg/mL internal standard spiking solution.

-

Vortex the samples for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol in water.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid and 2 mM ammonium acetate.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the bile acids, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and the internal standard need to be optimized. For Taurolithocholic acid, a common transition is m/z 482.3 -> m/z 80.1, and for this compound, it would be m/z 486.3 -> m/z 80.1.

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.

-

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of the non-deuterated Taurolithocholic acid standard spiked with a constant amount of the d4-internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.

-

Determine the concentration of Taurolithocholic acid in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Taurolithocholic Acid

While this compound is primarily used as a stable isotope-labeled internal standard, its non-deuterated form, Taurolithocholic acid, is biologically active and has been shown to promote the growth of intrahepatic cholangiocarcinoma cells through the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent Extracellular signal-regulated kinase (ERK1/2) signaling pathway.[2][3][4]

Caption: Signaling pathway of Taurolithocholic acid in promoting cell proliferation.

Experimental Workflow for Bile Acid Quantification

The following diagram illustrates a typical workflow for the quantification of bile acids in biological samples using this compound as an internal standard.

Caption: Workflow for bile acid quantification using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Taurolithocholic acid-d4: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taurolithocholic acid-d4 (TLCA-d4), a deuterated analogue of the secondary bile acid, Taurolithocholic acid (TLCA). This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and its application as an internal standard in quantitative mass spectrometry. Furthermore, it explores the role of its non-deuterated counterpart, TLCA, in significant cellular signaling pathways, offering visual representations to elucidate these complex biological processes.

Chemical Structure and Physicochemical Properties

This compound is a stable, isotopically labeled form of Taurolithocholic acid. The deuterium atoms are typically located on the cholanoyl portion of the molecule, providing a distinct mass shift for use in mass spectrometry-based quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2410279-97-7 | [1] |

| Molecular Formula | C₂₆H₄₀D₄NNaO₅S | [1] |

| Formula Weight | 509.7 g/mol | [1] |

| Purity | ≥98% deuterated forms (d₁-d₄) | [1] |

| Appearance | White to off-white solid | |

| Solubility | DMF: ~25 mg/mLDMSO: ~20 mg/mLEthanol: ~1 mg/mLPBS (pH 7.2): ~1 mg/mL | [1] |

| Storage | -20°C | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves two key stages: the deuteration of a suitable bile acid precursor and the subsequent conjugation with taurine. While specific proprietary methods for commercial products may vary, a generalizable synthetic approach is outlined below, based on established methods for deuteration and taurine conjugation of bile acids.

Objective: To synthesize this compound from a deuterated lithocholic acid precursor.

Materials:

-

Lithocholic acid-d4

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

-

Taurine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Lithocholic acid-d4:

-

Dissolve Lithocholic acid-d4 (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the NHS-activated Lithocholic acid-d4.

-

-

Taurine Conjugation:

-

Dissolve taurine (1.5 equivalents) in a mixture of water and DMF with the aid of triethylamine (2 equivalents).

-

Add the NHS-activated Lithocholic acid-d4, dissolved in a minimal amount of DMF, to the taurine solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.

-

Quantification of Taurolithocholic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a method for the accurate and precise quantification of Taurolithocholic acid in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Objective: To quantify the concentration of Taurolithocholic acid in human plasma.

Materials:

-

Human plasma samples

-

Taurolithocholic acid analytical standard

-

This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

LC-MS vials

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of the this compound internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Taurolithocholic acid: Precursor ion (m/z) 482.3 → Product ion (m/z) 80.0

-

This compound: Precursor ion (m/z) 486.3 → Product ion (m/z) 80.0

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the Taurolithocholic acid standard to the this compound internal standard against the concentration of the standard.

-

Determine the concentration of Taurolithocholic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways Involving Taurolithocholic Acid

The non-deuterated form, Taurolithocholic acid (TLCA), is a biologically active molecule known to be involved in various cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and disease modeling.

TLCA-Induced Cholangiocarcinoma Cell Proliferation via EGFR/ERK1/2 Signaling

Studies have shown that TLCA can promote the growth of intrahepatic cholangiocarcinoma (CCA) cells. This process is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase (ERK1/2) signaling pathway.

References

Technical Guide: Taurolithocholic acid-d4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential information typically presented in a Certificate of Analysis (CoA) for Taurolithocholic acid-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this internal standard for quantitative analysis. This document outlines the key quality attributes, analytical methodologies, and a typical quality control workflow for this critical reagent.

Certificate of Analysis: Quantitative Data Summary

A Certificate of Analysis for this compound provides critical information about its identity, purity, and concentration. The following table summarizes the quantitative data typically found on a CoA for this deuterated bile acid standard.

| Parameter | Specification |

| Chemical Name | 2-[[(3α,5β)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid |

| CAS Number | 2410279-96-6 |

| Molecular Formula | C₂₆H₄₁D₄NO₅S |

| Formula Weight | 487.7 g/mol |

| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₄) |

| Purity (Chemical) | ≥95% |

| Appearance | A solid or a solution in methanol |

| Concentration (if solution) | 100 µg/mL (nominal) |

Experimental Protocols: Analytical Methodology

The primary analytical technique for the characterization and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the analysis of bile acids in various biological matrices.

Sample Preparation

For the analysis of this compound as a standard, a stock solution is typically prepared by dissolving the solid material in methanol. For analysis in biological samples such as plasma or serum, a protein precipitation step is commonly employed.

-

To a 100 µL aliquot of the sample (e.g., plasma, serum), add 400 µL of ice-cold methanol containing the internal standard, this compound.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve this compound from other bile acids and potential matrix interferences.

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.

Tandem Mass Spectrometry (MS/MS)

Detection is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transition: The specific precursor-to-product ion transition for this compound is monitored. For taurine-conjugated bile acids, a common product ion with an m/z of 80.0 is often used, corresponding to the taurine fragment. The precursor ion for this compound would be [M-H]⁻.

Quality Control Workflow

The diagram below illustrates a typical workflow for the quality control and certification of a chemical standard like this compound, ensuring its suitability for use in regulated and research environments.

The Biological Role of Endogenous Taurolithocholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurolithocholic acid (TLCA), a taurine-conjugated secondary bile acid, has emerged as a significant signaling molecule with diverse and potent biological activities. Historically viewed as a toxic byproduct of cholesterol metabolism, recent research has unveiled its intricate roles in cellular signaling, pathophysiology of liver diseases, and potential as a therapeutic target. This technical guide provides a comprehensive overview of the endogenous synthesis, metabolism, and multifaceted biological functions of TLCA. We delve into its involvement in key signaling pathways, including the Takeda G protein-coupled receptor 5 (TGR5), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinase (PI3K) pathways. Furthermore, this document presents a compilation of quantitative data, detailed experimental methodologies for studying TLCA, and visual representations of its signaling cascades to facilitate a deeper understanding and guide future research in this dynamic field.

Introduction

Bile acids, synthesized from cholesterol in the liver, are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Beyond their classical role as digestive surfactants, bile acids are now recognized as complex signaling molecules that regulate their own synthesis, transport, and a wide array of metabolic and inflammatory pathways. Taurolithocholic acid (TLCA) is a secondary bile acid, meaning it is formed in the intestine through the metabolic activity of the gut microbiota on primary bile acids.[1][2] Specifically, it is the taurine conjugate of lithocholic acid (LCA).[3] While LCA is known for its hepatotoxicity and role in cholestasis, the conjugation with taurine significantly alters its physicochemical and biological properties. This guide will explore the current understanding of the biological significance of endogenous TLCA, with a focus on its molecular mechanisms of action and its implications for health and disease.

Synthesis and Metabolism of Taurolithocholic Acid

The journey of TLCA begins with the primary bile acid, chenodeoxycholic acid (CDCA), which is synthesized from cholesterol in the liver. In the intestine, gut bacteria dehydroxylate CDCA at the 7α-position to form the secondary bile acid, lithocholic acid (LCA).[2][4] Subsequently, LCA can be absorbed from the intestine and transported to the liver, where it undergoes conjugation with the amino acid taurine to form taurolithocholic acid.[5] This taurine conjugation is a critical step in the metabolism of LCA.

The metabolism of TLCA itself involves further biotransformations. In rodent models, TLCA can be hydroxylated to form hyodeoxycholic and muricholic acids.[6][7] The excretion of TLCA and its metabolites is primarily through the bile.[5]

Signaling Pathways and Physiological Roles

TLCA exerts its biological effects through interactions with specific cellular receptors and signaling pathways. Unlike some other bile acids, its role as a direct ligand for the farnesoid X receptor (FXR) is not well-established, with its precursor, LCA, being reported as an FXR antagonist.[8] However, TLCA is a potent agonist for the Takeda G protein-coupled receptor 5 (TGR5).

TGR5-Mediated Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, intestine, and immune cells.[9] As one of the most potent endogenous agonists for TGR5, TLCA binding initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] This, in turn, activates Protein Kinase A (PKA) and downstream signaling pathways.[9][11] This activation has been linked to the regulation of inflammation and energy expenditure.

Cholestatic Effects and PI3K/PKC Signaling

TLCA is a well-known cholestatic agent, meaning it can impair bile flow.[12] Studies in isolated perfused rat livers and hepatocyte couplets have shown that TLCA-induced cholestasis is mediated through a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism.[12] This involves the activation of PI3K, which in turn stimulates Protein Kinase C epsilon (PKCε), leading to the impairment of hepatobiliary exocytosis and the insertion of transport proteins into the apical membrane of hepatocytes.[12]

Role in Disease: Cholangiocarcinoma

Emerging evidence suggests a role for TLCA in the pathology of certain cancers, notably cholangiocarcinoma (CCA), a malignancy of the bile duct. In intrahepatic CCA cell lines, TLCA has been shown to promote cell growth. This effect is mediated through the activation of the muscarinic acetylcholine receptor and the subsequent transactivation of the epidermal growth factor receptor (EGFR). This leads to the activation of the downstream ERK1/2 signaling pathway, a key regulator of cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of TLCA.

Table 1: Effects of TLCA on Cholestasis in Isolated Perfused Rat Liver

| Parameter | TLCA Concentration | % Impairment/Stimulation | Reference |

| Bile Flow | 10 µM | 51% impairment | [12] |

| Biliary Secretion of Horseradish Peroxidase | 10 µM | 46% impairment | [12] |

| Biliary Secretion of DNP-SG | 10 µM | 95% impairment | [12] |

| PI3K-dependent Protein Kinase B Activity | 10 µM | 154% stimulation | [12] |

| PKCε Membrane Binding | 10 µM | 23% stimulation | [12] |

Table 2: Effects of TLCA on Cholangiocarcinoma Cell Viability

| Cell Line | TLCA Concentration | Effect on Cell Viability | Reference |

| RMCCA-1 | 1-40 µM | Concentration-dependent increase | |

| HuCCA-1 | up to 100 µM | No significant increase |

Table 3: TGR5 Activation by Bile Acids

| Bile Acid | EC50 (µM) for TGR5 Activation | Reference |

| Taurolithocholic acid (TLCA) | Potent agonist (specific EC50 not stated) | [11] |

| Lithocholic acid (LCA) | 0.53 | [9] |

| Deoxycholic acid (DCA) | 1.0 | [9] |

| Chenodeoxycholic acid (CDCA) | 4.4 | [9] |

| Cholic acid (CA) | 7.7 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TLCA's biological roles.

Quantification of Taurolithocholic Acid in Biological Samples

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[13][14]

-

Sample Preparation:

-

For tissue samples, homogenize in water (e.g., 100 mg tissue in 500 µL water).[6]

-

To a 100 µL aliquot of homogenate or 100 µL of plasma, add a protein precipitation solvent such as acetonitrile (e.g., 400 µL with 1% formic acid).[13][15]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water.

-

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into a UPLC system equipped with a reverse-phase C18 column.

-

Separate the bile acids using a gradient elution with a mobile phase consisting of acetonitrile and water with a formic acid modifier.

-

Detect and quantify TLCA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.[13]

-

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16][17]

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of TLCA for the desired time period (e.g., 48 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[16][17]

-

Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a solution of SDS in HCl) to dissolve the formazan crystals.[18]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Western Blotting for ERK Phosphorylation

Principle: This technique is used to detect the phosphorylation (activation) of the ERK1/2 protein in response to TLCA treatment.

-

Procedure:

-

Treat cells with TLCA for the desired time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[19][20]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19]

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[21]

-

Isolated Perfused Rat Liver (IPRL) Model for Cholestasis

Principle: This ex vivo model allows for the study of liver function, including bile formation, in a controlled environment, isolated from systemic influences.[22][23]

-

Procedure:

-

Anesthetize a rat and cannulate the portal vein and bile duct.

-

Perfuse the liver with an oxygenated, temperature-controlled perfusion buffer (e.g., Krebs-Henseleit buffer) at a constant flow rate.[23][24]

-

After a stabilization period, infuse TLCA into the perfusion medium at the desired concentration.

-

Collect bile samples at regular intervals and measure the bile flow rate gravimetrically.

-

Analyze the composition of the bile and perfusate for bile acids and other relevant markers.

-

Conclusion

Taurolithocholic acid, once primarily considered a toxic metabolite, is now understood to be a pleiotropic signaling molecule with significant biological roles. Its potent activation of TGR5 and its involvement in the pathophysiology of cholestasis and cholangiocarcinoma highlight its importance in liver health and disease. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry. Further investigation into the complex signaling networks regulated by TLCA will undoubtedly uncover new therapeutic opportunities for a range of metabolic and inflammatory diseases.

References

- 1. Taurolithocholic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 3. Taurolithocholic Acid | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lithocholic acid - Wikipedia [en.wikipedia.org]

- 5. Comparison of biliary excretion and metabolism of lithocholic acid and its sulfate and glucuronide conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile acid species detection and quantification [bio-protocol.org]

- 7. Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchhub.com [researchhub.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protoporphyrin-induced Cholestasis in the Isolated In Situ Perfused Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An Improved Technique for Isolated Perfusion of Rat Livers and an Evaluation of Perfusates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Taurolithocholic Acid Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathway of Taurolithocholic acid (TLCA), a secondary bile acid with significant biological activities. The document details its synthesis, degradation, and role in key signaling pathways. It also includes structured quantitative data and detailed experimental protocols for researchers in the field.

The Taurolithocholic Acid Metabolic Pathway

Taurolithocholic acid (TLCA) is the taurine-conjugated form of lithocholic acid (LCA). LCA is a secondary bile acid, meaning it is formed from a primary bile acid through modification by intestinal microbiota. The metabolic pathway of TLCA involves both hepatic and intestinal processes.

Synthesis of Taurolithocholic Acid

The synthesis of TLCA is a two-step process that begins with the primary bile acid, chenodeoxycholic acid (CDCA).

-

Formation of Lithocholic Acid (LCA): In the intestine, gut bacteria, primarily from the Clostridium genus, catalyze the 7α-dehydroxylation of CDCA to produce LCA. This conversion is a key step in the formation of this toxic secondary bile acid.

-

Taurine Conjugation: Following its absorption from the intestine and transport to the liver, LCA is conjugated with the amino acid taurine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT) in the liver.[1][2] The conjugation of LCA with taurine increases its water solubility and allows for its secretion into bile.

Degradation and Modification of Taurolithocholic Acid

The primary modification and detoxification pathway for TLCA is sulfation.

-

Sulfation: In the liver, TLCA can be sulfated at the 3-hydroxy position to form taurolithocholic acid 3-sulfate.[3] This reaction is catalyzed by the enzyme sulfotransferase 2A1 (SULT2A1).[4][5] Sulfation further increases the water solubility of TLCA, facilitating its renal and biliary excretion and reducing its toxicity.[3] Under normal physiological conditions, sulfation of bile acids is a minor pathway, but it is significantly upregulated during cholestasis as a protective mechanism.[3]

The degradation of the steroid nucleus of bile acids, including LCA, can be initiated by various soil and water bacteria, but the specific complete degradation pathway for TLCA in the human gut is not well-elucidated.[6]

Metabolic pathway of Taurolithocholic acid.

Signaling Pathways Modulated by Taurolithocholic Acid

TLCA is a potent signaling molecule that can activate several cellular pathways, leading to diverse physiological and pathophysiological responses.

TGR5 Signaling Pathway

TLCA is a strong agonist for the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor expressed in various tissues.

-

Activation: Binding of TLCA to TGR5 activates the Gαs subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7]

-

Downstream Effects: The increase in intracellular cAMP activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (EPAC).[7] These effectors can then modulate the activity of various downstream targets, including the transcription factor NF-κB and the protein kinases AKT and ERK1/2.[8][9] TGR5 signaling is involved in regulating inflammation, energy expenditure, and glucose homeostasis.[9][10]

TGR5 signaling pathway activated by TLCA.

EGFR/ERK1/2 Signaling Pathway

In the context of certain cancers, such as cholangiocarcinoma, TLCA can promote cell proliferation through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

-

Mechanism of Activation: The activation of EGFR by TLCA can be mediated through a transactivation mechanism, potentially involving the TGR5 receptor and the release of EGFR ligands like Amphiregulin (AREG).[11] This process may involve the activation of Src kinase and the metalloproteinase TACE (ADAM17), which cleaves pro-AREG to its active form.[11]

-

Downstream Signaling: Activated EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate the Ras/Raf/MEK/ERK (MAPK) cascade.[12][13] The activation of ERK1/2 leads to the phosphorylation of transcription factors that promote the expression of genes involved in cell cycle progression and proliferation, such as Cyclin D1.[12]

EGFR/ERK1/2 signaling pathway activated by TLCA.

PI3K/PKCε Signaling in Cholestasis

TLCA is a known cholestatic agent, and its effects on bile flow are mediated, in part, by the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase C epsilon (PKCε) signaling pathway.

-

Mechanism: TLCA stimulates PI3K activity, which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates PKCε.

-

Cellular Effects: Activated PKCε impairs hepatobiliary exocytosis and the insertion of transport proteins, such as the multidrug resistance-associated protein 2 (MRP2), into the apical membrane of hepatocytes.[14] This disruption of transport processes leads to a reduction in bile flow, a hallmark of cholestasis.[14]

PI3K/PKCε signaling in TLCA-induced cholestasis.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and biological effects of TLCA.

Table 1: Concentrations of TLCA used in in vitro and in vivo studies

| Application | Concentration Range | Model System | Observed Effect |

| Cell Viability Assay | 1–40 µM | RMCCA-1 cholangiocarcinoma cells | Concentration-dependent increase in cell viability.[12] |

| Cholestasis Induction | 10 µM | Isolated perfused rat liver | 51% impairment of bile flow.[14] |

| Cholestasis Induction | 2.5 µM | Isolated rat hepatocyte couplets | 50% impairment of canalicular secretion of a fluorescent bile acid analogue.[14] |

| Macrophage Phagocytosis Rescue | Not specified | Bone marrow-derived macrophages (BMDM) | Rescued myelin phagocytosis suppressed by LPS.[15] |

Table 2: Enzyme Kinetic Parameters for TLCA-related enzymes

| Enzyme | Substrate | Apparent Km | Vmax | Source Organism | Notes |

| SULT2A1 | TLCA | ≤1 µM | Not reported | Human | The enzyme follows a substrate inhibition model. |

| hBAT | Cholic Acid | Not reported for TLCA | Not reported | Human | A single enzyme conjugates bile acids with both glycine and taurine. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of TLCA.

Quantification of Taurolithocholic Acid by LC-MS/MS

This protocol is a synthesized methodology based on common practices for bile acid analysis.[16][17][18][19]

Objective: To quantify the concentration of TLCA in biological samples (e.g., serum, plasma, tissue homogenates).

Materials:

-

Biological sample

-

Internal standard (e.g., d4-Taurolithocholic acid)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS vials

-

UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of serum or plasma in a microcentrifuge tube, add 20 µL of the internal standard solution. b. Add 200 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean tube or well of a 96-well plate. e. Evaporate the solvent to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 200 µL of 50% methanol in water.

-

LC-MS/MS Analysis: a. Chromatographic Separation:

- Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).

- Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer system (e.g., 0.1% of 200 mM ammonium formate, 0.01% of formic acid).

- Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 1:1 v/v) with 0.1% formic acid or the same buffer as mobile phase A.

- Gradient: A suitable gradient to separate TLCA from other bile acids (e.g., a linear gradient from 5% to 98% B over several minutes).

- Flow Rate: As recommended for the column dimensions (e.g., 0.3-0.5 mL/min).

- Injection Volume: 10 µL. b. Mass Spectrometry Detection:

- Ionization Mode: Negative Electrospray Ionization (ESI-).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- TLCA: Precursor ion (Q1) m/z 482.3 -> Product ion (Q3) m/z 80.0 (for the taurine fragment).

- d4-TLCA (Internal Standard): Monitor the appropriate mass shift.

- Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

Data Analysis: a. Construct a calibration curve using known concentrations of TLCA standards. b. Determine the concentration of TLCA in the samples by interpolating their peak area ratios (TLCA/d4-TLCA) on the calibration curve.

Workflow for LC-MS/MS quantification of TLCA.

Cell Viability Assay for TLCA-induced Proliferation

This protocol is based on the study by Amonyingcharoen et al. (2015).[12]

Objective: To assess the effect of TLCA on the viability and proliferation of cholangiocarcinoma cells.

Materials:

-

RMCCA-1 cholangiocarcinoma cell line

-

Complete cell culture medium (e.g., Ham's F-12 with 10% FBS and antibiotics)

-

Taurolithocholic acid (stock solution in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding: a. Culture RMCCA-1 cells in complete medium in a humidified incubator at 37°C with 5% CO2. b. Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well). c. Allow the cells to attach overnight.

-

TLCA Treatment: a. Prepare serial dilutions of TLCA in serum-free medium from the stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM). b. Remove the culture medium from the wells and replace it with the medium containing different concentrations of TLCA. Include a vehicle control (medium with the same concentration of DMSO as the highest TLCA concentration) and a positive control (e.g., medium with 10% FBS). c. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Viability Measurement: a. After the incubation period, add the cell viability reagent (e.g., 10 µL of PrestoBlue™ per 100 µL of medium) to each well. b. Incubate for a period recommended by the manufacturer (e.g., 1-2 hours) at 37°C. c. Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

-

Data Analysis: a. Subtract the background reading from a blank well (medium with reagent only). b. Express the results as a percentage of the vehicle control. c. Plot the percentage of cell viability against the TLCA concentration to generate a dose-response curve.

References

- 1. Glycine and taurine conjugation of bile acids by a single enzyme. Molecular cloning and expression of human liver bile acid CoA:amino acid N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Taurolithocholic acid 3-sulfate (HMDB0002580) [hmdb.ca]

- 4. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel Mechanistic Insights into Ectodomain Shedding of EGFR Ligands Amphiregulin and TGF-α: Impact on Gastrointestinal Cancers Driven by Secondary Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Taurolithocholic acid but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow‐derived macrophages under inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Quantitative Metabolomics: A Technical Guide to Deuterated Standards

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of small molecules is paramount. This guide provides a comprehensive technical overview of the use of deuterated internal standards in mass spectrometry-based metabolomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to implement robust and reliable quantitative workflows. From experimental design to data analysis, we delve into the critical role of deuterated standards in mitigating analytical variability and ensuring data integrity.

The Indispensable Role of Deuterated Standards in Quantitative Analysis

Mass spectrometry (MS) coupled with chromatographic separation, either liquid chromatography (LC) or gas chromatography (GC), is a powerful technique for metabolomics analysis. However, the accuracy and precision of quantification can be significantly impacted by several factors, including matrix effects, instrument variability, and sample preparation inconsistencies.[1][2] Deuterated internal standards are the gold standard for addressing these challenges.[3][4]

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable isotope, deuterium (²H).[4] These standards are chemically and structurally almost identical to their non-deuterated counterparts, meaning they exhibit similar behavior during sample extraction, chromatography, and ionization.[5] By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, it serves as an internal reference to normalize the signal of the target analyte. This process, known as isotope dilution mass spectrometry (IDMS), effectively corrects for variations that occur throughout the analytical process, leading to significantly improved accuracy and precision.[6]

The use of deuterated standards is particularly crucial for:

-

Correcting for Matrix Effects: Biological matrices are complex and can contain compounds that co-elute with the analyte of interest, leading to ion suppression or enhancement in the mass spectrometer. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[1][7]

-

Accounting for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps can be a significant source of error. The deuterated standard experiences similar losses, enabling accurate quantification of the original analyte concentration.[5]

-

Compensating for Instrument Fluctuation: Variations in instrument performance, such as injection volume and detector response, can affect the signal intensity. The ratio of the analyte signal to the internal standard signal remains constant, thus mitigating these effects.[8]

Quantitative Data Presentation

The impact of using deuterated internal standards on the quality of quantitative data is significant. The following tables summarize key performance metrics from various targeted metabolomics assays, demonstrating the high levels of precision and accuracy achievable with this approach.

Table 1: Method Validation Parameters for Neurotransmitter Analysis using Deuterated Internal Standards.

| Analyte | Linearity (r²) | Accuracy (% MRE) | Precision (% RSD) | LOQ (µg/mL) | Reference |

| Dopamine | > 0.98 | < ± 9.9% | < 8.6% | 0.025 - 0.075 | [9] |

| Epinephrine | > 0.98 | < ± 9.9% | < 8.6% | 0.025 - 0.075 | [9] |

| Serotonin | > 0.98 | < ± 9.9% | < 8.6% | 0.025 - 0.075 | [9] |

| GABA | > 0.98 | < ± 9.9% | < 8.6% | 0.025 - 0.075 | [9] |

| Glutamic Acid | > 0.98 | < ± 9.9% | < 8.6% | 0.025 - 0.075 | [9] |

MRE: Mean Relative Error; RSD: Relative Standard Deviation; LOQ: Limit of Quantification.

Table 2: Performance of a Targeted Lipidomics Assay with Deuterated Internal Standards.

| Lipid Class | Inter-assay Precision (% CV) | Reference |

| Acylcarnitines | < 25% | [10] |

| Amino Acids | < 25% | [10] |

| Biogenic Amines | < 25% | [10] |

| Glycerophospholipids | < 25% | [10] |

| Sphingolipids | < 25% | [10] |

CV: Coefficient of Variation.

Table 3: Comparison of Precision With and Without Stable Isotope-Labeled Internal Standard (SIL-IS).

| Platform | Median Between-Run Precision with Matching SIL-IS (% CV) | Median Between-Run Precision with Non-Matching IS (% CV) | Reference |

| GC-MS/MS | 5.9% | 16.6% | [3] |

| LC-MS/MS 1 | 2.7% | 5.6% | [3] |

| LC-MS/MS 2 | 3.2% | 8.8% | [3] |

| LC-MS/MS 3 | 4.1% | 12.3% | [3] |

These tables clearly illustrate that methods validated with deuterated internal standards consistently achieve the high levels of accuracy and precision required for reliable biomarker discovery, clinical diagnostics, and drug development.

Experimental Protocols

The successful implementation of deuterated standards in metabolomics research hinges on well-defined and rigorously followed experimental protocols. Below are detailed methodologies for sample preparation, LC-MS/MS analysis, and GC-MS analysis.

Sample Preparation: Spiking with Deuterated Internal Standards

The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[1]

Protocol for Protein Precipitation of Plasma/Serum Samples:

-

Thaw Samples: Thaw frozen plasma or serum samples on ice.

-

Prepare Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard mixture in a solvent compatible with the extraction solvent (e.g., methanol or acetonitrile). The concentration should be optimized to be within the linear range of the assay and comparable to the expected endogenous analyte concentrations.

-

Aliquot Sample: In a clean microcentrifuge tube, aliquot a specific volume of the sample (e.g., 50 µL).

-

Spike with Internal Standard: Add a precise volume of the deuterated internal standard working solution to the sample (e.g., 10 µL).

-

Add Precipitation Solvent: Add a volume of ice-cold protein precipitation solvent, such as acetonitrile or methanol (typically 3-4 volumes, e.g., 150-200 µL).

-

Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Incubate: Incubate the samples at a low temperature (e.g., -20°C) for at least 20 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant containing the metabolites and the internal standard to a new tube or a 96-well plate for analysis.

-

Evaporate and Reconstitute (Optional): The supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the initial mobile phase of the LC-MS system to concentrate the sample.

LC-MS/MS Analysis Protocol for Targeted Metabolomics

This protocol provides a general framework for a targeted LC-MS/MS method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography Parameters:

-

Column: A column suitable for the polarity of the target analytes should be chosen (e.g., a C18 column for nonpolar compounds or a HILIC column for polar compounds).

-

Mobile Phase A: Typically aqueous with a small amount of acid (e.g., 0.1% formic acid in water).

-

Mobile Phase B: Typically an organic solvent like acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

-

Gradient Elution: A gradient from a low to high percentage of Mobile Phase B is used to elute analytes with varying polarities. A typical gradient might be:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: Typically 0.3-0.5 mL/min for a standard analytical column.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

Injection Volume: Typically 1-10 µL.

Mass Spectrometry Parameters (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Ion Source Parameters:

-

Capillary Voltage: 3000-4000 V

-

Gas Temperature: 250-350°C

-

Gas Flow: 8-12 L/min

-

Nebulizer Pressure: 30-50 psi

-

-

MRM Transitions: For each analyte and its corresponding deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be optimized. This involves selecting the precursor ion (Q1) and the most abundant product ions (Q3) and optimizing the collision energy for each transition.

GC-MS Analysis Protocol for Targeted Metabolomics

This protocol is suitable for the analysis of volatile or semi-volatile metabolites after derivatization.

Derivatization (Two-step methoximation and silylation):

-

Dry Extract: Ensure the sample extract is completely dry.

-

Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) and incubate at 60°C for 45 minutes. This step protects carbonyl groups.

-

Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes. This step increases the volatility of the metabolites.

Gas Chromatography Parameters:

-

Column: A nonpolar column, such as a DB-5ms, is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless injection is often preferred for trace analysis.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized metabolites. A typical program might be:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 5 minutes.

-

Mass Spectrometry Parameters (Single Quadrupole or Triple Quadrupole):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode:

-

Full Scan: To acquire full mass spectra for compound identification.

-

Selected Ion Monitoring (SIM) or MRM: For targeted quantification, specific ions for the analyte and its deuterated internal standard are monitored to increase sensitivity and selectivity.

-

Data Analysis Workflow

The data analysis workflow for targeted metabolomics using deuterated internal standards involves several key steps to ensure accurate quantification.

Protocol for Quantitative Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks for both the target analyte and its corresponding deuterated internal standard in each sample, calibration standard, and quality control (QC) sample.

-

Calculate Peak Area Ratios: For each sample, calculate the peak area ratio:

-

Peak Area Ratio = Peak Area of Analyte / Peak Area of Deuterated Internal Standard

-

-

Generate Calibration Curve: Using the calibration standards, plot the peak area ratio against the known concentration of the analyte. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the peak area ratio and 'x' is the concentration. The regression should be weighted (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range.

-

Calculate Analyte Concentrations: For each unknown sample, use the calculated peak area ratio and the equation from the calibration curve to determine the concentration of the analyte:

-

Concentration of Analyte = (Peak Area Ratio - c) / m

-

Where 'm' is the slope and 'c' is the y-intercept of the calibration curve.

-

-

Quality Control: Analyze QC samples at low, medium, and high concentrations throughout the analytical run to assess the accuracy and precision of the method. The calculated concentrations of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal value).

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex workflows and metabolic pathways.

Experimental and Data Analysis Workflow

Caption: General experimental and data analysis workflow for targeted metabolomics using deuterated internal standards.

Glycolysis Pathway with Isotope Tracing

This diagram illustrates how a deuterated glucose tracer ([U-¹³C₆, D₇]-Glucose) can be used to trace metabolic flux through the glycolysis pathway. The deuterated labels are incorporated into the downstream metabolites, allowing for their quantification relative to their unlabeled counterparts.

Caption: Simplified glycolysis pathway illustrating the flow of deuterium labels from a deuterated glucose tracer.

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative metabolomics. Their ability to mimic the behavior of target analytes throughout the entire analytical workflow provides an unparalleled level of accuracy and precision. By correcting for matrix effects, sample preparation variability, and instrument fluctuations, deuterated standards enable researchers to generate high-quality, reproducible data. The implementation of the detailed protocols and workflows outlined in this guide will empower researchers to confidently quantify metabolites in complex biological systems, thereby advancing our understanding of health and disease at the molecular level.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. texilajournal.com [texilajournal.com]

- 7. myadlm.org [myadlm.org]

- 8. m.youtube.com [m.youtube.com]

- 9. A modified data normalization method for GC-MS-based metabolomics to minimize batch variation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Taurolithocholic Acid Receptor Binding Studies

Introduction

Taurolithocholic acid (TLCA) is a taurine-conjugated secondary bile acid, recognized as a potent signaling molecule that modulates critical metabolic and inflammatory pathways. Its biological effects are primarily mediated through interactions with two key receptors: the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, and the nuclear receptor Farnesoid X Receptor (FXR). Understanding the binding characteristics and activation mechanisms of TLCA with these receptors is paramount for the development of novel therapeutics targeting a range of conditions, including metabolic disorders, cholestatic liver diseases, and inflammatory conditions. This guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data pertinent to the study of TLCA-receptor interactions.

Primary Receptors for Taurolithocholic Acid

G-Protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)

GPBAR1 is a cell surface receptor highly expressed in various tissues, including the intestine, gallbladder, spleen, and certain immune cells like monocytes and macrophages.[1][2] TLCA is one of the most potent endogenous agonists for GPBAR1.[3] Upon binding, GPBAR1 undergoes a conformational change, coupling to the Gsα subunit of its associated heterotrimeric G protein. This event triggers a downstream signaling cascade.[4]

GPBAR1 Signaling Pathway

The activation of GPBAR1 by a ligand such as TLCA initiates a well-defined signaling cascade. The Gsα subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and potentially other cAMP-dependent effectors like the Exchange protein directly activated by cAMP (EPAC).[4][5] This signaling plays a crucial role in various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), modulation of inflammation, and regulation of energy homeostasis.[5]

Figure 1: GPBAR1 (TGR5) signaling pathway initiated by TLCA.

Farnesoid X Receptor (FXR)

FXR (NR1H4) is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose homeostasis.[6][7] It is highly expressed in the liver and intestine.[6] While chenodeoxycholic acid (CDCA) is considered the most potent endogenous FXR ligand, other bile acids, including TLCA, also serve as ligands.[3][8] Upon ligand binding in the cytoplasm, FXR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR).[7]

FXR Signaling Pathway

The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Response Elements (FXREs) in the promoter regions of target genes.[6][9] This binding typically leads to the recruitment of co-activator proteins and subsequent gene transcription.[8] A key target gene of FXR is the Small Heterodimer Partner (SHP), which in turn acts as a transcriptional repressor. SHP inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus establishing a negative feedback loop.[8] FXR activation also regulates genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP).[9]

Figure 2: FXR nuclear receptor signaling pathway activated by TLCA.

Quantitative Data on Receptor Binding and Activation

The potency of TLCA and other bile acids is typically quantified by their half-maximal effective concentration (EC50) in functional assays. While direct binding affinity data (Kd, Ki) for TLCA are not as commonly reported, the available EC50 values provide a strong basis for comparing the relative potencies of different ligands.

Table 1: GPBAR1 (TGR5) Agonist Potency

| Compound | Species | Assay Type | EC50 (µM) | Reference |

|---|---|---|---|---|

| Taurolithocholic acid (TLCA) | Human | cAMP Assay | ~0.3 | [10] |

| Lithocholic acid (LCA) | Human | cAMP Assay | 0.53 | [1] |

| Deoxycholic acid (DCA) | Human | cAMP Assay | 1.0 | [1] |

| Chenodeoxycholic acid (CDCA) | Human | cAMP Assay | 4.4 | [1] |

| Cholic acid (CA) | Human | cAMP Assay | 7.7 | [1] |

| Oleanolic Acid | Rat | cAMP Assay | - | [1] |

| INT-777 (Synthetic Agonist) | Mouse | cAMP Assay | - |[4] |

Note: The rank order of potency for taurine-conjugated bile acids at GPBAR1 is generally TLCA > TDCA > TCDCA > TCA.[3]

Table 2: FXR Agonist Potency

| Compound | Species | Assay Type | EC50 (µM) | Reference |

|---|---|---|---|---|

| Chenodeoxycholic acid (CDCA) | Human | Reporter Assay | 17 | [11] |

| Deoxycholic acid (DCA) | Human | Reporter Assay | >17 | [11] |

| Lithocholic acid (LCA) | Human | Reporter Assay | >17 | [11] |

| Cholic acid (CA) | Human | Reporter Assay | ~600 | [11] |

| GW4064 (Synthetic Agonist) | Human | FRET Assay | 0.08 |[12] |

Note: The rank order of potency for unconjugated bile acids as FXR activators is CDCA > DCA > LCA > CA.[11] While TLCA is known to interact with FXR, specific EC50 values are less frequently cited compared to its unconjugated form, LCA.

Experimental Protocols

GPBAR1/TGR5 Functional Assays

This assay directly quantifies the production of the second messenger cAMP following receptor activation.

Objective: To determine the ability of a test compound (e.g., TLCA) to activate GPBAR1 and stimulate cAMP production.

Methodology:

-

Cell Culture: Culture cells engineered to express GPBAR1 (e.g., HEK293T or CHO cells) in appropriate media.

-

Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (TLCA) and control agonists (e.g., INT-777) in a suitable assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 5-60 minutes) at 37°C.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based detection kit, following the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This cell-based assay provides a surrogate measure of receptor activation by quantifying the expression of a reporter gene linked to a cAMP-responsive element (CRE).

Objective: To quantify the activation of GPBAR1 by a test compound through a downstream transcriptional readout.

Methodology:

-

Cell Transfection: Co-transfect a suitable host cell line (e.g., HEK293T) with two plasmids: one expressing human GPBAR1 and another containing a luciferase reporter gene under the control of a CRE promoter.

-

Cell Seeding: After transfection (typically 24 hours), seed the cells into a 96-well assay plate.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (TLCA) and controls for a defined period (e.g., 5-18 hours).

-

Cell Lysis: Wash the cells with PBS and add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light. Measure the luminescence intensity using a luminometer.[8]

-

Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary (e.g., a co-transfected EGFP plasmid). Plot the normalized relative light units (RLU) against the compound concentration and calculate the EC50 from the resulting dose-response curve.

Figure 3: General workflow for a luciferase reporter gene assay.

FXR Functional Assays

This is the most common method for quantifying FXR activation. The principle is similar to the GPBAR1 assay, but the reporter construct is different.

Objective: To quantify the transcriptional activity of FXR in response to a test compound.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HepG2 or HEK293T) with a plasmid expressing human FXR and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple FXREs.[8]

-

Cell Seeding and Treatment: Follow steps 2 and 3 as described in the GPBAR1 reporter assay (Section 3.1.2).

-

Luminescence Measurement and Analysis: Follow steps 4, 5, and 6 as described in the GPBAR1 reporter assay. The fold induction of luciferase activity over the vehicle control is calculated to determine agonist activity and EC50 values.

This in vitro assay directly measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a co-activator peptide.

Objective: To determine if a test compound promotes the physical association of a co-activator with the FXR LBD.

Methodology:

-

Reagent Preparation: Prepare the assay components: a purified, tagged FXR-LBD (e.g., GST-FXR-LBD labeled with a europium fluorophore) and a labeled co-activator peptide (e.g., a peptide from SRC-1 labeled with an allophycocyanin acceptor).[12]

-

Assay Reaction: In a microplate, combine the labeled FXR-LBD, the labeled co-activator peptide, and varying concentrations of the test compound (TLCA).

-

Incubation: Incubate the mixture to allow for binding and interaction to reach equilibrium.

-

FRET Measurement: Excite the donor fluorophore (europium) and measure the emission from both the donor and the acceptor (allophycocyanin). An increase in the acceptor's emission signal indicates that the two molecules are in close proximity, signifying co-activator recruitment.

-

Data Analysis: The FRET signal (often expressed as a ratio of acceptor to donor emission) is plotted against the compound concentration to generate a dose-response curve and determine the EC50 for co-activator recruitment.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]

- 3. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis and molecular mechanism of biased GPBAR signaling in regulating NSCLC cell growth via YAP activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Taurolithocholic Acid Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurolithocholic acid (TLCA), a taurine-conjugated form of the secondary bile acid lithocholic acid (LCA), has emerged as a significant signaling molecule, extending its role beyond simple lipid digestion. Its ability to modulate a variety of cellular pathways has implicated it in diverse physiological and pathophysiological processes, including cholestasis, cell proliferation, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways activated by TLCA, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Signaling Pathways of Taurolithocholic Acid

Taurolithocholic acid exerts its effects through several key receptor and non-receptor-mediated signaling pathways. The primary pathways identified are:

-

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1 or TGR5) Signaling: TLCA is a potent agonist of GPBAR1, a cell surface receptor, leading to the activation of downstream adenylyl cyclase and cyclic AMP (cAMP)-dependent signaling cascades.

-

Epidermal Growth Factor Receptor (EGFR) / Extracellular Signal-Regulated Kinase (ERK) Pathway: In the context of cholangiocarcinoma, TLCA has been shown to promote cell growth via the transactivation of EGFR and subsequent activation of the MAPK/ERK signaling cascade.[1][2] This signaling is also associated with the muscarinic acetylcholine receptor (mAChR).[1][2]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling: TLCA can induce cholestatic effects through mechanisms dependent on PI3K and its downstream effector Akt.[3]

-

Nuclear Receptor Signaling (FXR, PXR, and VDR): While direct activation of the farnesoid X receptor (FXR), pregnane X receptor (PXR), and vitamin D receptor (VDR) by TLCA is not as extensively characterized as that of its unconjugated form, lithocholic acid (LCA), the close structural and metabolic relationship suggests potential interactions. It is known that conjugated bile acids can activate nuclear receptors in a cell-type-specific manner, often requiring transporters for intracellular access.[4]

Quantitative Data on TLCA-Receptor Interactions

The following tables summarize the available quantitative data for the interaction of Taurolithocholic acid and its unconjugated form, Lithocholic acid, with their respective receptors.

Table 1: GPBAR1 (TGR5) Activation by Taurolithocholic Acid (TLCA)

| Compound | Receptor | Assay Type | Cell Line | EC50 | Reference |

| TLCA | Human GPBAR1 | cAMP Assay | CHO | ~26 nM | [5] |

Table 2: Nuclear Receptor Activation by Lithocholic Acid (LCA) *

| Compound | Receptor | Assay Type | Cell Line | EC50 / IC50 | Reference |

| LCA | Human FXR | Reporter Assay | - | >10 µM | [6][7] |

| LCA | Human PXR | Reporter Assay | CV-1 | ~9 µM (IC50) | [2] |

| LCA | Human VDR | Reporter Assay | - | Order of magnitude more sensitive than other nuclear receptors | [8] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of Taurolithocholic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Taurolithocholic acid signaling pathways.

GPBAR1 Activation Assay (cAMP Measurement)

Objective: To quantify the activation of GPBAR1 by TLCA by measuring intracellular cAMP levels.

Materials:

-

HEK-293T cells stably expressing human GPBAR1.

-

DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Opti-MEM I Reduced Serum Medium.

-

TLCA stock solution (in DMSO).

-

Forskolin (positive control).

-

cAMP-Glo™ Assay kit or equivalent.

-

White, opaque 96-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed GPBAR1-expressing HEK-293T cells in white, opaque 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

-